molecular formula C16H23N3O2 B2932876 4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034376-65-1

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2932876
CAS RN: 2034376-65-1
M. Wt: 289.379
InChI Key: ICNNOHZQEAKESX-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various applications .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability .

Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis. It’s particularly useful for the formation of C–C and C–heteroatom bonds due to its reactivity as an α-amidoalkylating agent . Its structure allows for the creation of complex molecules through various synthetic pathways, making it invaluable in the development of new pharmaceuticals and materials.

Amidoalkylation Reactions

The presence of the benzamidomethyl group makes it a candidate for specific α-amidoalkylation reactions . These reactions are crucial for introducing amide functionalities into molecules, which can alter their chemical properties significantly, such as increasing stability or changing solubility.

Benzamidomethylation of Nucleophiles

The compound has been used for benzamidomethylation of various nucleophiles, including thiols, amines, and carboxylic acids . This process is important for modifying the reactivity of these groups and can be used to create more complex molecules with specific desired properties.

Ligand Synthesis for Technetium Complexes

In the past, benzamidomethyl compounds have been synthesized for use as ligands in technetium complexes, which are utilized as radiolabels . This application is particularly relevant in the field of diagnostic medicine, especially in imaging techniques like PET scans.

Prodrug Development

Benzamidomethyl esters of carboxylic acids, derived from compounds like the one , have been evaluated as potential prodrugs . Prodrugs are modified forms of drugs designed to improve bioavailability, stability, or targeting, and are activated once they are inside the body.

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or suggesting further studies or applications of the compound based on current knowledge and research gaps .

properties

IUPAC Name

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-8-13(9-11-19)12-17-15(20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNNOHZQEAKESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzamidomethyl)-N,N-dimethylpiperidine-1-carboxamide

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